molecular formula C16H9FN2O B3407280 (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile CAS No. 618389-76-7

(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile

Cat. No.: B3407280
CAS No.: 618389-76-7
M. Wt: 264.25 g/mol
InChI Key: NTJCKWGWTFKRDF-FMIVXFBMSA-N
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Description

(2E)-2-(1,3-Benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile is a synthetic chemical compound designed for research applications. It features a benzoxazole scaffold, which is recognized in medicinal chemistry for its broad spectrum of biological activities. This specific derivative is of interest for its potential to interact with key biological targets. The benzoxazole core is a versatile pharmacophore with documented pharmacological properties, including antimicrobial, analgesic, and anti-inflammatory activities . Recent research highlights the significant potential of novel benzoxazole derivatives as high-affinity inhibitors of Toll-like Receptor 2 (TLR-2), a critical immune system modulator . Targeting TLR-2 is a promising avenue for immunology research, particularly in managing pathological inflammation associated with fungal infections like Pneumocystis pneumonia . Molecular docking studies suggest that such compounds can exhibit superior binding affinity to this target, indicating a potential mechanism of action rooted in immunomodulation . Furthermore, structurally similar compounds possessing a nitrile group and a benzothiazole or benzoxazole moiety have been identified as key precursors for developing bioactive molecules and have demonstrated potent antimicrobial and analgesic effects in experimental studies . The planar conformation of the molecular structure, often stabilized by intramolecular interactions and π-π stacking, may contribute to its ability to interact with enzymatic pockets or biological receptors . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2O/c17-13-6-2-1-5-11(13)9-12(10-18)16-19-14-7-3-4-8-15(14)20-16/h1-9H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJCKWGWTFKRDF-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile typically involves the formation of the benzoxazole ring followed by the introduction of the fluorophenyl group and the nitrile functionality. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzoxazole ring through cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Coupling Reactions: Introduction of the fluorophenyl group via Suzuki or Heck coupling reactions.

    Nitrile Formation: Conversion of an aldehyde or ketone intermediate to the nitrile group using reagents like cyanide salts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazole ring or the fluorophenyl group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various biological activities, including:

  • Anticancer Activity : Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The benzoxazole derivatives are known for their effectiveness against bacterial and fungal pathogens.

Case Study Example :
In a study examining the anticancer effects of benzoxazole derivatives, it was noted that compounds with similar structures to (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile exhibited significant cytotoxicity against multiple cancer cell lines, indicating potential for further development as therapeutic agents.

Chemical Reactivity and Synthesis

The compound can undergo various chemical reactions typical of its functional groups:

  • Nucleophilic Substitution : The nitrile group can participate in nucleophilic attacks, leading to the formation of amines or other derivatives.
  • Oxidation and Reduction Reactions : The compound can be oxidized or reduced under specific conditions, allowing for the synthesis of new derivatives with enhanced or altered biological activity.

Synthesis Route Example :
A proposed synthetic route involves the condensation of 2-aminobenzoxazole with a suitable aldehyde in the presence of a base, followed by purification through recrystallization.

Material Science

Due to its unique electronic properties, this compound may have applications in:

  • Organic Electronics : Potential use as an organic semiconductor in devices such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action for (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Heterocycle Variations: Benzoxazole vs. Benzothiazole

The target compound’s benzoxazole moiety distinguishes it from analogs like CCG-63802 and CCG-63808 , which contain a benzothiazole core (replacing oxygen with sulfur) .

Feature Target Compound CCG-63802/CCG-63808 (Benzothiazole Analogs)
Heteroatom O (benzoxazole) S (benzothiazole)
Electron Density Lower (O is less polarizable) Higher (S has larger atomic radius)
Hydrogen Bonding Moderate (O can act as acceptor) Weak (S is less H-bond active)
Biological Activity Not reported RGS4/RGS8 inhibitors (covalent modifiers)

Key Insight: The substitution of oxygen for sulfur alters electronic properties and binding interactions.

Substituent Effects: Fluorophenyl vs. Other Aryl Groups

The 2-fluorophenyl group in the target compound contrasts with substituents in analogs such as:

  • CCG-63808: 4-fluorophenoxy group .
  • 5a–e derivatives : Thiophene, naphthyl, or 4-fluorophenyl substituents .
Compound Aryl Substituent Electronic/Steric Effects
Target Compound 2-Fluorophenyl Steric hindrance (ortho-F), moderate electron-withdrawing
CCG-63808 4-Fluorophenoxy Electron-withdrawing (para-F), less steric
5d () 4-Fluorophenyl Electron-withdrawing (para-F), planar

Para-substituted analogs (e.g., CCG-63808) favor electronic modulation over steric effects .

Role of the α,β-Unsaturated Nitrile Group

The acrylonitrile moiety is a critical pharmacophore in multiple analogs, enabling covalent interactions with cysteine residues in proteins like RGS4 .

Compound Reactivity Profile Biological Relevance
Target Compound Potential cysteine-targeting electrophile Unknown; inferred from structural analogs
CCG-63802/63808 Confirmed covalent RGS4 inhibitors Used in mechanistic studies of G-protein signaling
CCG-50014 Thiadiazolidine-based covalent modifier Inhibits RGS4/RGS8 GAP activity

Key Insight : The acrylonitrile group’s electrophilicity is essential for activity in benzothiazole analogs. However, its reactivity necessitates rigorous specificity profiling to avoid off-target effects .

Biological Activity

The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. Characterized by a complex structure with a benzoxazole moiety and a prop-2-enenitrile group, this compound's unique properties suggest diverse applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C16H12FN3OC_{16}H_{12}FN_3O. Its structure includes several functional groups that enhance its reactivity and biological activity. The presence of a fluorine atom on the phenyl ring is notable as it can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities. Key findings include:

  • Antimicrobial Activity : Studies have shown that benzoxazole derivatives can possess antibacterial properties, particularly against Gram-positive bacteria like Bacillus subtilis and antifungal effects against pathogens such as Candida albicans .
  • Cytotoxicity : Several derivatives have demonstrated selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells, indicating their potential as anticancer agents .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. Techniques like molecular docking and high-throughput screening are employed to elucidate these interactions, which are crucial for understanding the pharmacodynamics of the compound .

Case Studies and Research Findings

  • Antimicrobial Screening : A study screened various benzoxazole derivatives for their antimicrobial activity. It was found that only a few compounds showed significant activity against Bacillus subtilis, with minimal inhibitory concentrations (MICs) reported in Table 1 below:
    CompoundMIC (µg/mL)Activity
    Compound 132Active
    Compound 264Active
    Compound 3>128Inactive
    This study highlights the structure–activity relationship (SAR) among the derivatives, suggesting that modifications can enhance antimicrobial efficacy .
  • Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of benzoxazole derivatives on various cancer cell lines including MCF-7 and A549. The results indicated that certain compounds exhibited significant cytotoxicity with IC50 values ranging from 10 to 50 µM, suggesting their potential as lead compounds for further development .

Q & A

Q. What are the key considerations for optimizing the synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile?

Methodological Answer:

  • Reagent Selection : Use strong bases (e.g., NaOH or K₂CO₃) to facilitate coupling reactions between benzoxazole derivatives and fluorophenyl intermediates. Polar aprotic solvents like DMF enhance reactivity .
  • Temperature Control : Maintain 60–80°C during condensation to prevent side reactions (e.g., isomerization or decomposition) .
  • Purification : Employ column chromatography or recrystallization in ethanol to isolate the E-isomer selectively .

Table 1: Synthetic Parameters for Analogous Compounds

StepReagents/ConditionsYield Optimization FactorsReference
Benzoxazole CouplingNaOH, DMF, 60°CBase strength, solvent polarity
CyclizationAcetic acid, refluxTemperature, reaction time

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR and DEPT experiments confirm regiochemistry and substituent positions. For example, the fluorophenyl group shows distinct aromatic splitting patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguity in the E-configuration by analyzing π-π stacking and bond angles .
  • HPLC : Monitors purity (>95%) and detects trace isomers .

Table 2: Key Analytical Techniques

TechniqueParametersUtilityReference
NMR1H/13C, DEPT, COSYFunctional group analysis
X-ray CrystallographySingle-crystal diffractionAbsolute configuration determination

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., cell lines, incubation time). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains .
  • Purity Validation : Use HPLC-MS to confirm sample integrity; impurities >5% can skew dose-response curves .
  • Structural Analogs : Benchmark against derivatives (e.g., benzothiazole analogs) to identify structure-activity relationships (SAR) .

Q. What strategies are recommended for elucidating reaction mechanisms involving this compound?

Methodological Answer:

  • Kinetic Studies : Monitor intermediates via time-resolved NMR to identify rate-limiting steps (e.g., enolate formation in Knoevenagel condensations) .
  • Isotopic Labeling : Use 18O or 2H isotopes to trace nucleophilic attack pathways in fluorophenyl substitutions .
  • Computational Modeling : DFT calculations predict transition states and regioselectivity in cycloadditions .

Table 3: Mechanistic Investigation Tools

ApproachApplicationReference
Kinetic ProfilingIdentifies rate-determining steps
Isotopic TracingMaps reaction pathways
DFT SimulationsPredicts stereochemical outcomes

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to enzymes like kinases or proteases .
  • Molecular Docking : Use crystal structures (e.g., PDB entries) to predict binding poses with fluorophenyl moieties in hydrophobic pockets .
  • In Vitro Assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with controls for solvent effects .

Data Contradiction Analysis

Q. How should conflicting data on synthetic yields be addressed?

Methodological Answer:

  • Parameter Screening : Systematically vary catalysts (e.g., Pd/C vs. CuI), solvents (DMF vs. acetonitrile), and temperatures to identify optimal conditions .
  • Reproducibility Checks : Replicate reported protocols with strict inert atmosphere control (N₂/Ar) to exclude oxygen-mediated side reactions .
  • Byproduct Analysis : Use LC-MS to detect undesired isomers (e.g., Z-configuration) or decomposition products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile
Reactant of Route 2
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile

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